The compound is categorized under various classifications, including:
The synthesis of ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps that may include:
Technical parameters such as temperature, reaction time, and reagent concentrations are critical for optimizing yield and purity during synthesis.
The molecular structure of ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate can be described using various representations:
CCOC(=O)C1=CN(C2CC2)c3c(OCC)c(F)c(F)cc3C1=O
HVSSSDATQQUFJP-UHFFFAOYSA-N
The compound features a quinoline ring system with substituents that include:
This specific arrangement contributes to its biological activity and chemical stability.
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate participates in various chemical reactions:
Each reaction type requires careful control of conditions such as pH, temperature, and reactant concentrations to achieve desired outcomes.
The mechanism of action for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoroquinoline-3-carboxylate primarily revolves around its role as an antibacterial agent. It acts by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. This inhibition leads to:
Studies suggest that the fluorine substituents enhance binding affinity to the target enzyme, improving antibacterial efficacy.
The physical and chemical properties of ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoroquinoline-3-carboxylate include:
Additional properties include:
These properties are critical for practical applications in laboratory settings.
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate has several scientific applications:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: